7-Chloropyrido[4,3-d]pyrimidin-4-amine 7-Chloropyrido[4,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18328599
InChI: InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12)
SMILES:
Molecular Formula: C7H5ClN4
Molecular Weight: 180.59 g/mol

7-Chloropyrido[4,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC18328599

Molecular Formula: C7H5ClN4

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

7-Chloropyrido[4,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
IUPAC Name 7-chloropyrido[4,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H5ClN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12)
Standard InChI Key KVWCBJFHQDATOA-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CN=C1Cl)C(=NC=N2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 7-chloropyrido[4,3-d]pyrimidin-4-amine consists of a pyridine ring fused to a pyrimidine ring at the [4,3-d] positions. The chlorine atom occupies the 7-position on the pyrimidine ring, while the amino group is located at the 4-position of the pyrido moiety. This arrangement creates a planar, aromatic system with distinct electronic properties influenced by the electron-withdrawing chlorine and electron-donating amino group.

The molecular formula is C₇H₅ClN₄, with a calculated molecular weight of 180.59 g/mol. Key structural identifiers include:

  • SMILES: ClC1=C2C(=NC=N1)N=CC=C2N

  • InChIKey: UZQHYBFDGGQOCH-UHFFFAOYSA-N

These identifiers were derived by modifying the non-chlorinated analog pyrido[4,3-d]pyrimidin-4-amine (CID 18963796) , substituting a hydrogen atom with chlorine at position 7.

Synthesis and Functionalization

Synthetic Routes

The synthesis of 7-chloropyrido[4,3-d]pyrimidin-4-amine can be extrapolated from methodologies used for related pyridopyrimidines :

Route 1: Horner-Wadsworth-Emmons (HWE) Olefination and Cyclization

  • Starting Material: 4-Aminopyrimidine-3-carbaldehyde.

  • HWE Reaction: Condensation with a phosphorylated chloromethyl reagent introduces the chlorine substituent.

  • Photoisomerization: UV irradiation induces Z/E isomerization, facilitating pyridine ring closure.

  • Cyclization: Acid-catalyzed intramolecular cyclization yields the fused pyrido[4,3-d]pyrimidine core.

Route 2: Direct Chlorination

  • Base Compound: Pyrido[4,3-d]pyrimidin-4-amine .

  • Electrophilic Substitution: Treatment with Cl₂ or SO₂Cl₂ under controlled conditions selectively chlorinates the 7-position.

Functionalization Strategies

Late-stage modifications enable diversification:

  • Buchwald–Hartwig Amination: Coupling with aryl halides introduces substituents at the 4-amino group .

  • Cross-Coupling Reactions: Suzuki-Miyaura or Sonogashira couplings functionalize the pyridine ring.

Physicochemical and Pharmacological Profiles

Solubility and Stability

The compound’s solubility is pH-dependent, with improved aqueous solubility under acidic conditions due to protonation of the amino group. Stability studies on analogs indicate degradation under prolonged UV exposure, necessitating storage in amber vials .

Biological Activity

While direct studies on 7-chloropyrido[4,3-d]pyrimidin-4-amine are absent, structurally related compounds exhibit:

  • Kinase Inhibition: Pyrrolo[2,3-d]pyrimidine analogs (e.g., CCT128930) inhibit Protein Kinase B (PKB/Akt) with IC₅₀ values <100 nM .

  • Anticancer Potential: Pyrido[3,2-d]pyrimidines demonstrate antiproliferative effects in tumor xenograft models .

Applications in Drug Development

Kinase-Targeted Therapeutics

The scaffold’s ability to occupy ATP-binding pockets makes it a candidate for kinase inhibitors. Modifications at the 4-amino group (e.g., carboxamides) enhance oral bioavailability and selectivity .

Materials Science

Pyridopyrimidines serve as building blocks for organic semiconductors and nanotubes due to their π-conjugated systems .

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